N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is a heterocyclic compound that contains both oxadiazole and thiophene rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties, making this compound a subject of research in various scientific fields.
Properties
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-13-17-15(20-18-13)10-5-7-11(8-6-10)16-14(19)12-4-3-9-21-12/h3-9H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKHIUIJSORQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide typically involves the cyclization of acyclic precursors. One common method is the cyclization of semicarbazide derivatives using reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Another method involves the reaction of amidoximes with isatoic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of automated systems for reagent addition and product isolation could further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions typically result in halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential anticancer properties due to the presence of the oxadiazole ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide involves its interaction with various molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are also known for their pharmacological properties.
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of both oxadiazole and thiophene rings in its structure. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
